Prepro VIP (156-170) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

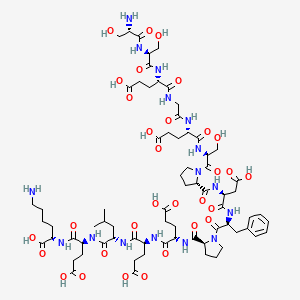

Prepro VIP (156-170) (human) is a synthetic peptide with the sequence H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH. It is derived from the larger precursor molecule, prepro-vasoactive intestinal peptide, which is involved in various physiological processes. This peptide is significant in research due to its role in modulating neuronal and epithelial cell functions, as well as its involvement in immune response and carcinogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prepro VIP (156-170) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the final peptide product .

Industrial Production Methods: Industrial production of Prepro VIP (156-170) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels required for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: Prepro VIP (156-170) (human) primarily undergoes hydrolysis and enzymatic cleavage reactions. These reactions are crucial for studying its stability and activity in biological systems.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.

Enzymatic Cleavage: Proteolytic enzymes such as trypsin and chymotrypsin are commonly used to study the peptide’s degradation and interaction with other proteins.

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and individual amino acids, which can be analyzed to understand the peptide’s stability and degradation pathways .

Applications De Recherche Scientifique

Prepro VIP (156-170) (human) has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

Biology: Investigated for its role in modulating cellular functions, including neuronal and epithelial cell activities.

Medicine: Explored for its potential therapeutic effects in immune response modulation and cancer research.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Prepro VIP (156-170) (human) exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, which are part of the secretin/glucagon hormone superfamily. Upon binding, these receptors activate intracellular signaling pathways, including the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway. This activation leads to various physiological responses, such as vasodilation, modulation of smooth muscle motility, and regulation of ion secretion in epithelial cells .

Comparaison Avec Des Composés Similaires

Vasoactive Intestinal Peptide (VIP): A 28-amino acid peptide with similar physiological effects but more potent than Prepro VIP (156-170) (human).

Peptide Histidine Methionine (PHM): Shares similar physiological effects with VIP but is less potent.

Uniqueness: Prepro VIP (156-170) (human) is unique due to its specific sequence and the role it plays in modulating various physiological processes. Its shorter length compared to VIP makes it a valuable tool for studying specific peptide-receptor interactions and the resulting cellular responses .

Activité Biologique

Prepro vasoactive intestinal peptide (VIP) is a precursor for several biologically active peptides, including VIP itself and peptide histidine methionine (PHM). The segment Prepro VIP (156-170) specifically refers to a part of this precursor that exhibits significant biological activity. VIP is known for its diverse roles in physiological processes, particularly in the gastrointestinal tract, neuronal function, and immune response.

Structure and Composition

The sequence of Prepro VIP (156-170) is as follows:

| One Letter Code | Sequence |

|---|---|

| SSEGESPDFPEELEK | Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Leu-Lys |

Gastrointestinal Effects

VIP and its derivatives, including Prepro VIP (156-170), play crucial roles in regulating gastrointestinal functions. They influence:

- Vasodilation : VIP induces vasodilation in the gastrointestinal tract, enhancing blood flow and nutrient absorption.

- Secretion Regulation : It stimulates the secretion of electrolytes and water in the intestines, promoting digestive processes. For instance, VIP enhances bicarbonate secretion in the duodenum via CFTR activation .

Neurotransmission

VIP acts as a neurotransmitter in the central and peripheral nervous systems. It modulates smooth muscle activity and has been implicated in:

- Smooth Muscle Relaxation : Through VPAC2 receptor activation, VIP can relax gastric smooth muscle, aiding in digestive motility .

- Neuronal Signaling : Prepro VIP-derived peptides are expressed in various neuronal populations, influencing neurotransmission and neuroendocrine signaling .

Immune Modulation

Recent studies have highlighted the immunomodulatory properties of VIP:

- Anti-inflammatory Effects : VIP exhibits anti-inflammatory actions in autoimmune models, suggesting its potential therapeutic use in conditions like multiple sclerosis and rheumatoid arthritis .

- Regulation of Immune Responses : It influences cytokine production and T-cell activity, contributing to immune homeostasis .

Case Study 1: Role of VIP in Diabetes Management

A study explored the therapeutic potential of VIP analogs for managing diabetes. Researchers found that administration of VIP improved glycemic control and enhanced insulin sensitivity in diabetic models. This effect was attributed to enhanced pancreatic function and improved gut hormone secretion .

Case Study 2: VIP in Autoimmune Disorders

In murine models of autoimmune disease, treatment with VIP significantly reduced disease severity. The peptide modulated T-cell responses and decreased pro-inflammatory cytokine levels, indicating its potential as a therapeutic agent for autoimmune conditions .

Expression Patterns

Research has demonstrated that Prepro VIP-derived peptides are differentially expressed in various tissues:

- In the gastrointestinal tract, levels of these peptides vary with physiological states such as thyroid hormone levels, indicating a complex regulatory mechanism .

- In the brain, distinct expression patterns suggest specialized roles for these peptides in neurobiology .

Mechanistic Insights

Mechanistic studies have elucidated how VIP mediates its effects through specific receptors:

- Receptor Interaction : VIP primarily acts through VPAC1 and VPAC2 receptors, which are G-protein-coupled receptors that mediate various physiological responses .

- Signal Transduction Pathways : Activation of these receptors leads to increased intracellular cAMP levels, which are critical for many of VIP's biological effects .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZRKFVGBLBUMC-PIPLXOIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106N16O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1679.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.